molecular formula C11H12F3NO3 B1447250 (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine CAS No. 1269835-58-6

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine

Cat. No.: B1447250
CAS No.: 1269835-58-6
M. Wt: 263.21 g/mol
InChI Key: AYWWOOCNIXIIJO-SNVBAGLBSA-N
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Description

“®-alpha-Methyl-4-(trifluoromethoxy)phenylalaine”, also known as rACMSD, is a chemical compound that has gained significant interest as a potential therapeutic agent due to its role in regulating kynurenine metabolism in the central nervous system. It is a derivative of phenylalanine, an essential amino acid that is a precursor of melanin, dopamine, norepinephrine (noradrenaline), and thyroxine .

Scientific Research Applications

Synthesis of Trifluoromethoxylated Compounds

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine and related compounds have been investigated for their unique trifluoromethoxy (OCF3) group, which is significant in pharmacology and biology. A study by Feng and Ngai (2016) in the Journal of visualized experiments outlined a user-friendly protocol for synthesizing such compounds, highlighting their potential as synthetic building blocks in the development of new pharmaceuticals and functional materials (Feng & Ngai, 2016).

In Medicinal Chemistry

The trifluoromethoxy group, as found in this compound, has been noted for its significant applications in various pharmaceutical domains. Jeschke, Baston, and Leroux (2007) in Mini reviews in medicinal chemistry discussed the use of trifluoromethoxy substituted pharmaceuticals in areas like analgesics, cardiovascular drugs, and anti-infective therapeutics (Jeschke et al., 2007).

Development of Anti-Inflammatory Agents

Compounds structurally related to this compound have been researched for their anti-inflammatory properties. Matsui et al. (2007) in Planta medica studied phenylpropanoids and phytoquinoids from Illicium species, which significantly inhibited histamine release and suggested their potential as anti-inflammatory agents (Matsui et al., 2007).

Synthesis of Insecticides

The application in the synthesis of insecticides is another important aspect of this compound-related compounds. Takagi et al. (2007) in Veterinary parasitology detailed the discovery of metaflumizone, a novel semicarbazone insecticide, which includes components similar to this compound (Takagi et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 2-(Trifluoromethoxy)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Phenylalanine hydroxylase (PAH) deficiency, which results in elevated phenylalanine levels in blood, is a known metabolic disorder linked to high concentrations of phenylalanine . The current development of gene therapy and enzyme replacement therapeutics may offer promising alternatives for the management of phenylketonuria . This suggests that “®-alpha-Methyl-4-(trifluoromethoxy)phenylalaine”, as a derivative of phenylalanine, could potentially have future applications in the treatment of this disorder.

Properties

IUPAC Name

(2R)-2-amino-2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWWOOCNIXIIJO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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